2-Chloro-4-(thiophen-2-yl)pyrimidine

Vue d'ensemble

Description

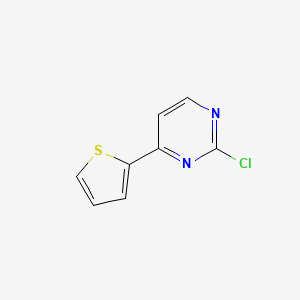

2-Chloro-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with thiophene derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents to facilitate the coupling of the pyrimidine and thiophene rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process is optimized for yield and purity, often incorporating advanced purification methods such as recrystallization or chromatography to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.

Cross-Coupling Reactions: Besides the Suzuki-Miyaura reaction, other cross-coupling reactions like the Heck or Sonogashira reactions can be employed to introduce different substituents.

Common Reagents and Conditions

Reagents: Palladium catalysts, boron reagents, potassium carbonate, amines, thiols.

Conditions: Solvents like DMF or toluene, temperatures ranging from room temperature to reflux conditions, inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted pyrimidines, while oxidation of the thiophene ring can produce sulfoxides or sulfones .

Applications De Recherche Scientifique

The compound 2-Chloro-4-(thiophen-2-yl)pyrimidine is a pyrimidine derivative with diverse applications, particularly in synthesizing various bioactive molecules. This article aims to provide a detailed overview of its scientific research applications, drawing from verified sources.

Synthesis and Preparation

This compound can be synthesized using general chemical procedures, starting from readily available materials like thiophen-2-ylboronic acid . The preparation method of 2-chloro-4-substituted pyrimidines involves using 2-methylthio group-4-chloropyrimide compounds as the starting material . The reaction preference is high, which avoids the creation of isomers and byproducts, thus increasing product yield, and the resultant product is easy to purify with superior quality .

Physicochemical Properties

This compound has a density of 1.379g/cm3 and a boiling point of 370.78ºC at 760 mmHg . It also has a flash point of 178.042ºC and a refractive index of 1.623 . The XLogP3 value, which estimates the compound's lipophilicity, is 2.85850 .

Pharmaceutical Chemistry

Pyrimidine derivatives, including this compound, are important in medicinal chemistry for their anti-inflammatory and enzyme-inhibiting properties .

Anti-inflammatory research Several pyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activity by suppressing COX-2 activity . For instance, some pyrimidine derivatives have shown larger COX-1/COX-2 selectivity indexes compared to celecoxib and diclofenac sodium . Certain compounds have exhibited anti-inflammatory potential that is 2-2.5 times greater than diclofenac sodium and approximately 8-10.5 times greater than celecoxib in cotton pellet-induced granuloma analysis . Studies indicated that derivatives significantly decreased the iNOS and COX-2 mRNA expressions, showing higher suppressive effects compared to indomethacin and also significantly reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents such as pyridine and chloromethyl groups on position-2 of the pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .

Enzyme inhibition Pyrimidine-4-carboxamides, have been identified as inhibitors of NAPE-PLD .

Agrochemicals

Pyrimidines, which include 2-chloro-4-substituted pyrimidines, play a key role in the field of agricultural chemicals, specifically in herbicides .

Material Science

Teflon finishes can be applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics . Specific uses for Teflon Finishes include conveyor chutes, extrusion dies, molding dies, and packaging equipment .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and thiophene ring contribute to its binding affinity and specificity. For instance, in medicinal chemistry, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloropyrimidine: Lacks the thiophene ring, making it less versatile in certain applications.

4-Chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a thiophene ring, which alters its chemical reactivity and biological activity.

2-Chloro-4-(trifluoromethyl)pyrimidine:

Uniqueness

2-Chloro-4-(thiophen-2-yl)pyrimidine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, particularly in the development of new pharmaceuticals and advanced materials .

Activité Biologique

2-Chloro-4-(thiophen-2-yl)pyrimidine (C8H5ClN2S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a chlorine atom and a thiophene group. The molecular formula is C8H5ClN2S, with a molecular weight of 198.66 g/mol. Its structural formula can be represented as:

Anticancer Activity

Recent studies have shown that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, Sabita et al. demonstrated that compounds with similar structures showed greater activity against various cancer cell lines compared to established drugs like etoposide. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50% across different cell lines such as SiHa, A549, and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.03 ± 0.0056 |

| Reference Drug (Etoposide) | MCF-7 | 0.09 ± 0.0085 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that thiophenyl-pyrazolyl-thiazole hybrids exhibited antibacterial efficiency against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives could possess comparable activities .

Anti-Alzheimer’s Potential

In the context of neurodegenerative diseases, research has indicated that pyrimidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For example, compound evaluations showed significant inhibitory effects on AChE with IC50 values indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiophene moiety enhances lipophilicity and facilitates interaction with biological targets. Studies have suggested that modifications in the substituents on the pyrimidine ring can lead to enhanced activity against specific targets.

Case Studies

- Cytotoxicity Studies : Jame's research on thiazolidin-4-one clubbed pyrimidines demonstrated that modifications could significantly influence cytotoxicity against HepG2 and HCT-116 cell lines . The findings suggest a promising avenue for developing new anticancer agents based on the pyrimidine scaffold.

- Antioxidant Activity : Almehizia et al. synthesized various pyrazolo-pyrimidine derivatives and assessed their antioxidant properties using DPPH assays, revealing that certain compounds exhibited superior activity compared to standard antioxidants like α-tocopherol . This indicates potential applications in oxidative stress-related conditions.

Propriétés

IUPAC Name |

2-chloro-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDHCBGOLGIIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556152 | |

| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83726-75-4 | |

| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.